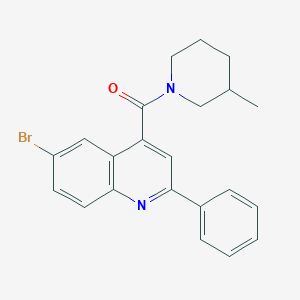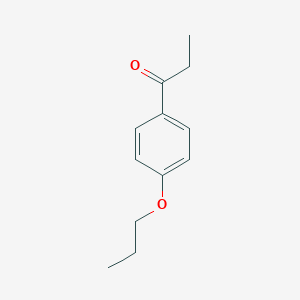![molecular formula C17H18ClN3O4S B444830 1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444830.png)
1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Nucleophilic Substitution: The reaction between 4-chlorobenzenesulfonyl chloride and piperazine in the presence of a base such as triethylamine.
Alkylation: The resulting intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 1-(4-Aminobenzenesulfonyl)-4-(4-nitro-benzyl)-piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-benzenesulfonyl)-4-benzyl-piperazine: Lacks the nitro group, which may affect its biological activity.
1-(4-Methyl-benzenesulfonyl)-4-(4-nitro-benzyl)-piperazine: The methyl group may alter its chemical reactivity and biological properties.
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is unique due to the presence of both the chloro and nitro groups, which can influence its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H18ClN3O4S |
|---|---|
Molecular Weight |
395.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-3-7-17(8-4-15)26(24,25)20-11-9-19(10-12-20)13-14-1-5-16(6-2-14)21(22)23/h1-8H,9-13H2 |
InChI Key |
CJQOEZBDFGTZAQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444749.png)
![(2Z)-N-(4-fluorophenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444751.png)
![(2Z)-N-acetyl-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444752.png)

![2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B444755.png)
![2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)
![Isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444760.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444762.png)
![Methyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444763.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444764.png)
![2-(3-chlorophenyl)-3-methyl-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444767.png)
![Propyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444768.png)
![Methyl 4-(4-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444770.png)

